

# An In-depth Technical Guide to the Isomers of Methyl 2-hydroxytetradecanoate

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## Compound of Interest

Compound Name: Methyl 2-hydroxytetradecanoate

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## Abstract

**Methyl 2-hydroxytetradecanoate**, a derivative of the saturated fatty acid myristic acid, exists as a pair of enantiomers, (R)- and (S)-**Methyl 2-hydroxytetradecanoate**, due to the chiral center at the second carbon. These stereoisomers, along with positional isomers where the hydroxyl group is located at different positions on the tetradecanoate backbone, exhibit distinct physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the isomers of **Methyl 2-hydroxytetradecanoate**, with a focus on the enantiomeric pair. It details their synthesis, separation, and characterization, and summarizes available data on their biological effects, particularly their potential as antiproliferative agents. This document is intended to serve as a valuable resource for researchers in the fields of lipid chemistry, drug discovery, and cancer biology.

## Introduction

Hydroxy fatty acids and their esters are a class of lipids that play significant roles in various biological processes. **Methyl 2-hydroxytetradecanoate** is a methyl ester of 2-hydroxytetradecanoic acid. The presence of a hydroxyl group on the  $\alpha$ -carbon introduces a chiral center, leading to the existence of two enantiomers: (R)-**Methyl 2-hydroxytetradecanoate** and (S)-**Methyl 2-hydroxytetradecanoate**. The spatial arrangement of the hydroxyl group in these enantiomers can lead to differential interactions with biological macromolecules, resulting in distinct pharmacological and toxicological profiles. Understanding

the properties and activities of each isomer is therefore crucial for their potential development as therapeutic agents.

## Physicochemical Properties

The isomers of **Methyl 2-hydroxytetradecanoate** share the same molecular formula (C<sub>15</sub>H<sub>30</sub>O<sub>3</sub>) and molecular weight (258.40 g/mol).<sup>[1][2][3][4]</sup> However, their three-dimensional structures lead to differences in their physical and spectroscopic properties.

Table 1: Physicochemical Properties of **Methyl 2-hydroxytetradecanoate** Isomers

Property	Racemic Methyl 2-hydroxytetradecanoate	(R)-Methyl 2-hydroxytetradecanoate	(S)-Methyl 2-hydroxytetradecanoate	Methyl 3-hydroxytetradecanoate	Methyl 14-hydroxytetradecanoate
CAS Number	56009-40-6 <sup>[1][2][3][4]</sup>	Not available	Not available	55682-83-2	50515-98-5 <sup>[5]</sup>
Molecular Formula	C <sub>15</sub> H <sub>30</sub> O <sub>3</sub> <sup>[1][2][3][4]</sup>	C <sub>15</sub> H <sub>30</sub> O <sub>3</sub>	C <sub>15</sub> H <sub>30</sub> O <sub>3</sub>	C <sub>15</sub> H <sub>30</sub> O <sub>3</sub>	C <sub>15</sub> H <sub>30</sub> O <sub>3</sub> <sup>[5]</sup>
Molecular Weight	258.40 g/mol <sup>[1][2][3][4]</sup>	258.40 g/mol	258.40 g/mol	258.40 g/mol	258.40 g/mol <sup>[5]</sup>
Physical State	Solid <sup>[2]</sup>	Not available	Not available	Not available	Not available
Melting Point	Not available	Not available	Not available	Not available	Not available
Boiling Point	Not available	Not available	Not available	Not available	Not available
Specific Optical Rotation ([α] <sub>D</sub> )	0°	Not available	Not available	Not applicable	Not applicable

Note: Specific data for the individual enantiomers ((R) and (S)) are not readily available in the public domain and would require experimental determination.

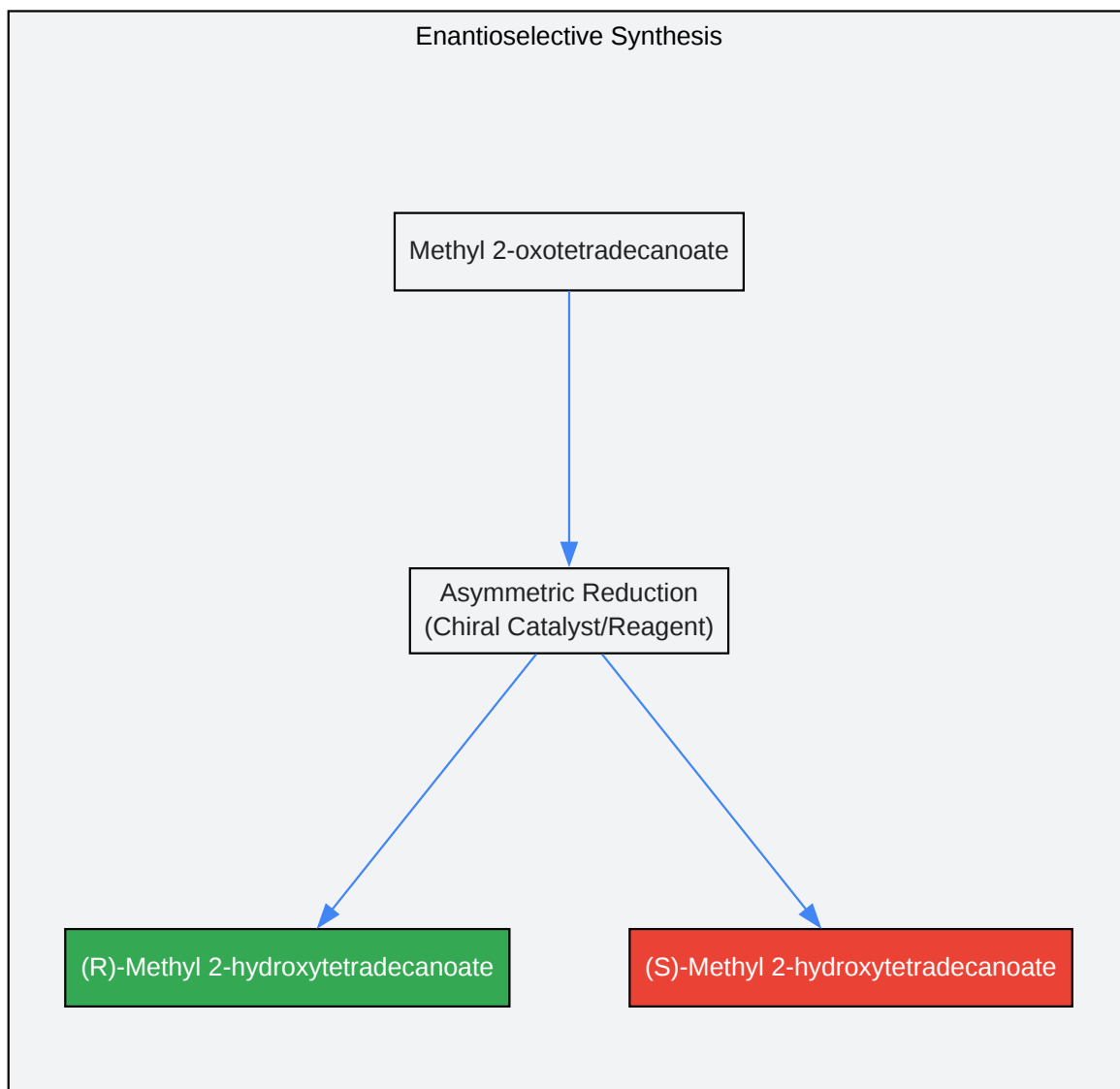
# Synthesis and Separation of Enantiomers

The preparation of enantiomerically pure **Methyl 2-hydroxytetradecanoate** can be achieved through two primary strategies: enantioselective synthesis or resolution of a racemic mixture.

## Enantioselective Synthesis

Enantioselective synthesis aims to produce a single enantiomer directly. Several methods are available for the synthesis of chiral  $\alpha$ -hydroxy esters.<sup>[6][7]</sup> A common approach involves the asymmetric reduction of the corresponding  $\alpha$ -keto ester, methyl 2-oxotetradecanoate. This can be accomplished using chiral reducing agents or catalytic asymmetric hydrogenation.<sup>[6]</sup>

Diagram 1: General Workflow for Enantioselective Synthesis



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Caption: Enantioselective synthesis of (R)- and (S)-**Methyl 2-hydroxytetradecanoate**.

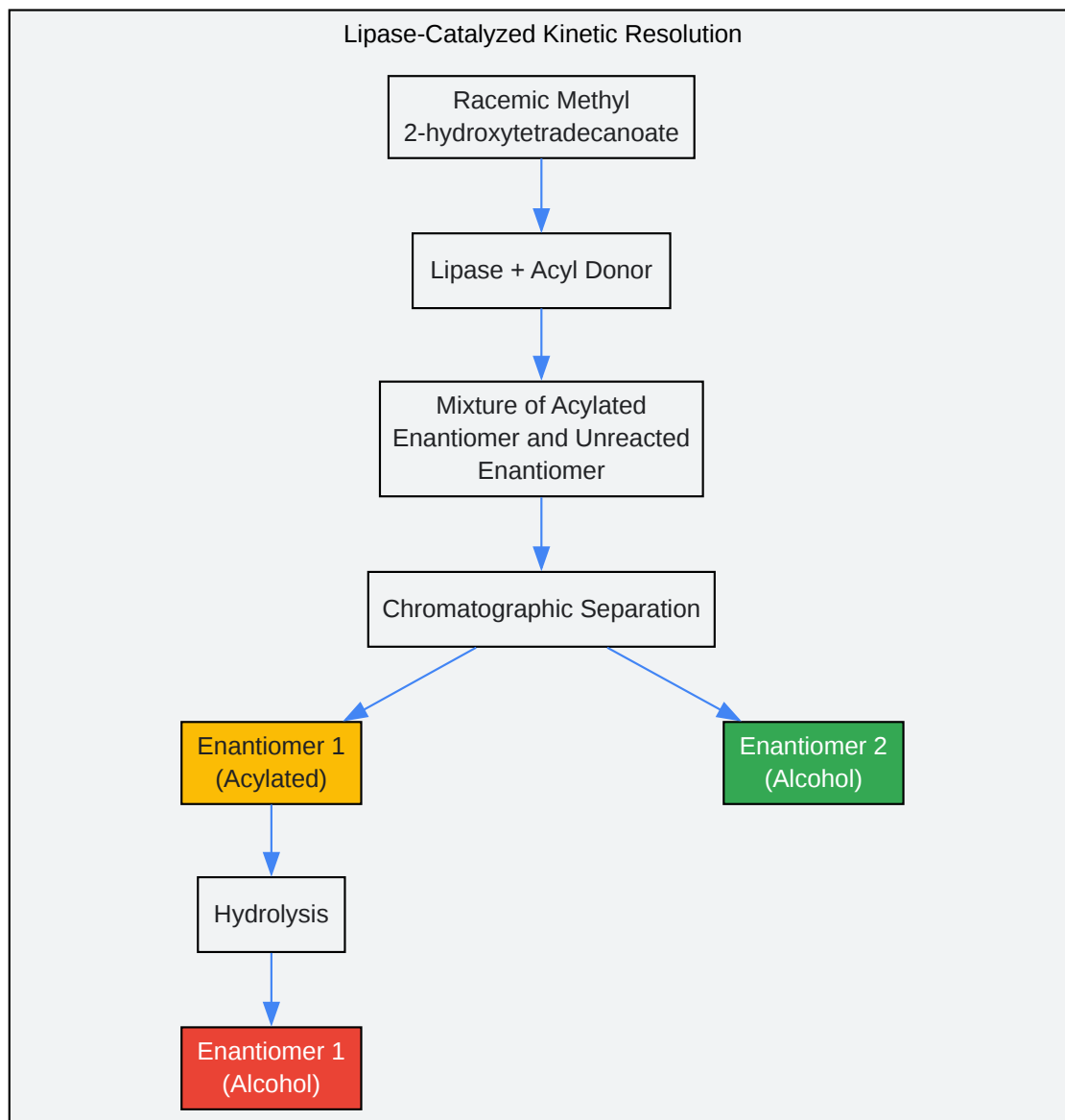
## Kinetic Resolution of Racemic Mixtures

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. Lipase-catalyzed kinetic resolution is a particularly effective and environmentally friendly method.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

#### Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

- **Substrate Preparation:** Dissolve racemic **Methyl 2-hydroxytetradecanoate** in a suitable organic solvent (e.g., hexane, toluene).
- **Enzyme Addition:** Add a lipase, such as *Candida antarctica* lipase B (CALB) or *Pseudomonas cepacia* lipase (PCL), to the solution.[\[8\]](#)[\[9\]](#)
- **Acyl Donor:** Introduce an acyl donor, such as vinyl acetate or acetic anhydride.
- **Reaction:** Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
- **Monitoring:** Monitor the progress of the reaction by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
- **Separation:** Once the desired conversion (typically around 50%) is reached, stop the reaction. The mixture will contain one enantiomer of the acylated ester and the unreacted enantiomer of the alcohol. These can be separated by standard chromatographic techniques (e.g., column chromatography).
- **Deprotection:** The acylated enantiomer can be deprotected (hydrolyzed) to yield the other enantiopure alcohol.

#### Diagram 2: Workflow for Lipase-Catalyzed Kinetic Resolution



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Caption: Separation of enantiomers via lipase-catalyzed kinetic resolution.

## Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[13][14][15] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based columns, such as Chiralcel OD-H or Chiralpak AD-H, are commonly used for this purpose.[1][13][14][15]

#### Experimental Protocol: Chiral HPLC Separation

- Column: Chiralcel OD-H (250 x 4.6 mm, 5  $\mu$ m).[1][15]
- Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm.
- Temperature: 25  $^{\circ}$ C.
- Injection Volume: 10  $\mu$ L of a 1 mg/mL solution of the racemic mixture in the mobile phase.

This method allows for the analytical determination of enantiomeric excess (ee) and can be scaled up for the preparative separation of the enantiomers.

## Spectroscopic Characterization

Detailed spectroscopic data for the individual enantiomers of **Methyl 2-hydroxytetradecanoate** are essential for their unambiguous identification.

Table 2: Spectroscopic Data for **Methyl 2-hydroxytetradecanoate** Isomers

Isomer	<sup>1</sup> H NMR (ppm)	<sup>13</sup> C NMR (ppm)	Mass Spectrum (m/z)
Racemic Methyl 2-hydroxytetradecanoate (TMS derivative)	Not available	Not available	Available from NIST database[16]
(R)-Methyl 2-hydroxytetradecanoate	Expected signals: ~4.1 (CH-OH), 3.7 (OCH <sub>3</sub> ), 2.4 (CH <sub>2</sub> -COO), 1.2-1.6 (alkyl chain), 0.9 (CH <sub>3</sub> )	Expected signals: ~175 (C=O), 70 (CH-OH), 52 (OCH <sub>3</sub> ), 34-22 (alkyl chain), 14 (CH <sub>3</sub> )	Expected fragments: [M] <sup>+</sup> , [M-H <sub>2</sub> O] <sup>+</sup> , [M-OCH <sub>3</sub> ] <sup>+</sup> , McLafferty rearrangement ions
(S)-Methyl 2-hydroxytetradecanoate	Identical to (R)-enantiomer in achiral solvent	Identical to (R)-enantiomer in achiral solvent	Identical to (R)-enantiomer

Note: The predicted NMR chemical shifts are based on general values for similar structures. [17][18][19] Experimental determination is required for precise assignment. The mass spectrum of the trimethylsilyl (TMS) derivative of the racemic mixture is available.[16] The fragmentation pattern of the underivatized enantiomers is expected to be similar.

## Biological Activity

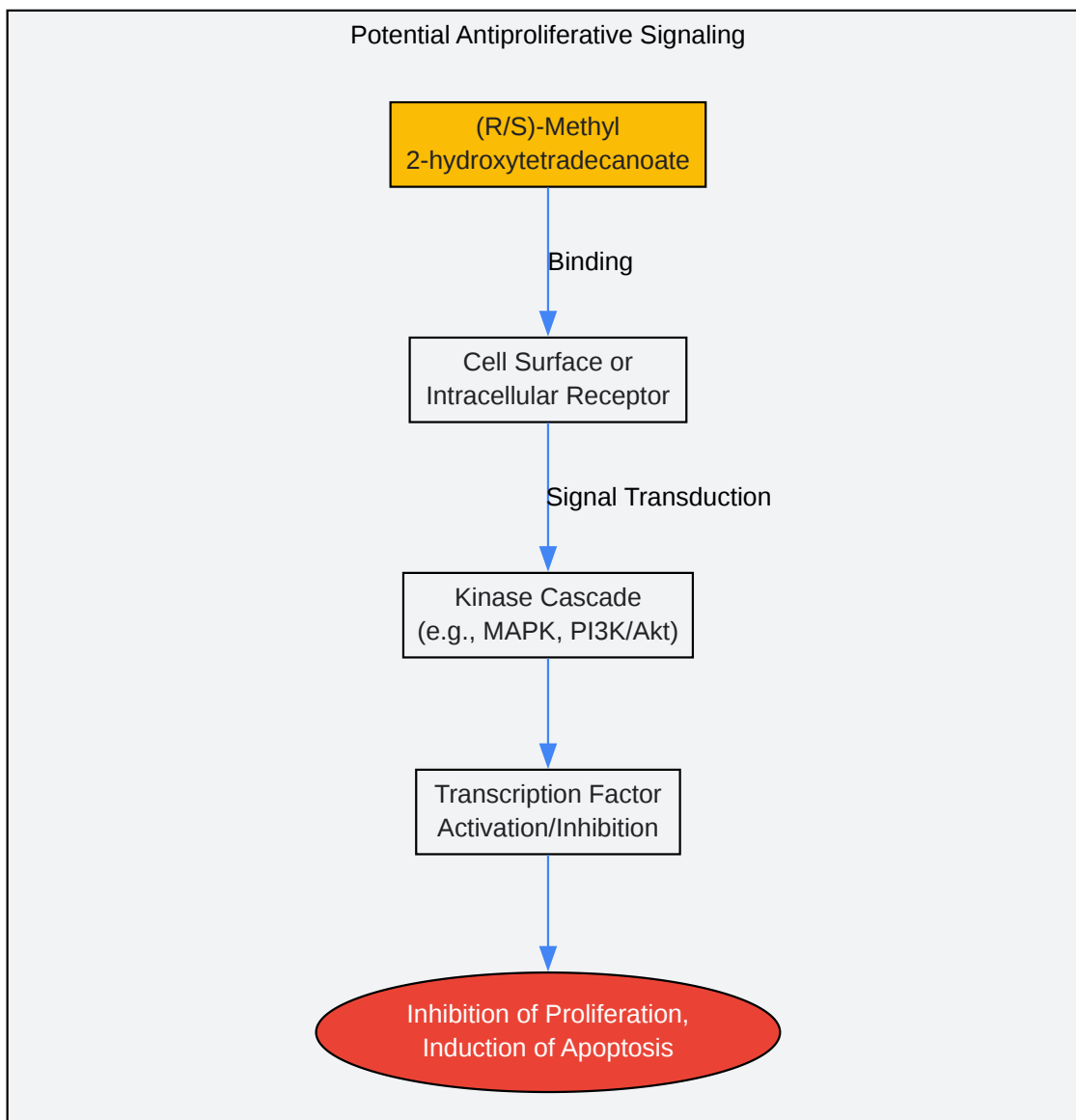
While specific studies on the biological activities of the individual enantiomers of **Methyl 2-hydroxytetradecanoate** are limited, research on related hydroxy fatty acids and their esters suggests potential antiproliferative effects on cancer cells.[20][21] For example, some positional isomers of hydroxystearic acid have been shown to inhibit the growth of various human tumor cell lines.[20] The antiproliferative activity is often dependent on the position of the hydroxyl group and the specific cancer cell line.[20][21]

Potential Mechanisms of Action:

The biological effects of hydroxy fatty acids are thought to be mediated through various signaling pathways. Further research is needed to elucidate the specific mechanisms of action for the enantiomers of **Methyl 2-hydroxytetradecanoate**.

Diagram 3: Hypothetical Signaling Pathway





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Caption: A hypothetical signaling pathway for the antiproliferative effects.

## Conclusion and Future Directions

The isomers of **Methyl 2-hydroxytetradecanoate**, particularly the (R) and (S) enantiomers, represent a promising area for research in drug discovery. While general methods for their synthesis and separation are established, a significant gap exists in the literature regarding their specific physicochemical properties and biological activities. Future research should focus on:

- Enantioselective synthesis and purification to obtain sufficient quantities of the individual (R) and (S) isomers.
- Detailed characterization of the enantiomers, including determination of their specific optical rotation, melting points, and comprehensive NMR and mass spectrometry analysis.
- In-depth biological evaluation of the individual enantiomers on a panel of cancer cell lines to determine their antiproliferative activity and selectivity.
- Elucidation of the mechanism of action by investigating their effects on key signaling pathways involved in cancer cell proliferation and survival.

Addressing these research gaps will be crucial in unlocking the full therapeutic potential of the isomers of **Methyl 2-hydroxytetradecanoate**.

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## References

1. hplc.eu [hplc.eu]
2. larodan.com [larodan.com]
3. Tetradecanoic acid, 2-hydroxy-, methyl ester [webbook.nist.gov]
4. Tetradecanoic acid, 2-hydroxy-, methyl ester [webbook.nist.gov]
5. Methyl 14-hydroxytetradecanoate | C<sub>15</sub>H<sub>30</sub>O<sub>3</sub> | CID 13245690 - PubChem [pubchem.ncbi.nlm.nih.gov]
6. researchgate.net [researchgate.net]

- 7. Enantioselective synthesis of the optically active alpha-methylene-beta-hydroxy esters, equivalent compounds to Morita-Baylis-Hillman adducts, using successive asymmetric aldol reaction and oxidative deselenization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. (PDF) Lipase-Catalyzed Kinetic Resolution of [research.amanote.com]
- 13. asianpubs.org [asianpubs.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Methyl 2-hydroxytetradecanoate, TMS derivative [webbook.nist.gov]
- 17. mdpi.com [mdpi.com]
- 18. rsc.org [rsc.org]
- 19. preprints.org [preprints.org]
- 20. Selective antiproliferative activity of hydroxynaphthyl-beta-D-xylosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and antiproliferative activity of novel hybrid 3-substituted polyhydroquinoline-fatty acids - MedChemComm (RSC Publishing) [pubs.rsc.org]
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